molecular formula C8H5BCl2F3K B13466487 Potassium (E)-(2,6-dichlorostyryl)trifluoroborate

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate

Cat. No.: B13466487
M. Wt: 278.93 g/mol
InChI Key: WSCFMCRPJHEFSO-FXRZFVDSSA-N
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Description

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its stability and versatility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-(2,6-dichlorostyryl)trifluoroborate typically involves the reaction of (E)-(2,6-dichlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. This method is advantageous due to its simplicity and the stability of the resulting product .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are formed in high yields .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Mild temperatures (25-80°C), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products

The major products of these reactions are biaryl or styryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (E)-(2,6-dichlorostyryl)trifluoroborate exerts its effects is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. The compound acts as a nucleophilic partner, transferring its styryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide. This process involves several key steps:

Comparison with Similar Compounds

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium alkyltrifluoroborates

Uniqueness

Conclusion

This compound is a valuable compound in organic synthesis, offering stability and versatility in various chemical reactions. Its applications in scientific research, particularly in the synthesis of complex organic molecules, highlight its importance in both academic and industrial settings.

Properties

Molecular Formula

C8H5BCl2F3K

Molecular Weight

278.93 g/mol

IUPAC Name

potassium;[(E)-2-(2,6-dichlorophenyl)ethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H5BCl2F3.K/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14;/h1-5H;/q-1;+1/b5-4+;

InChI Key

WSCFMCRPJHEFSO-FXRZFVDSSA-N

Isomeric SMILES

[B-](/C=C/C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]

Origin of Product

United States

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